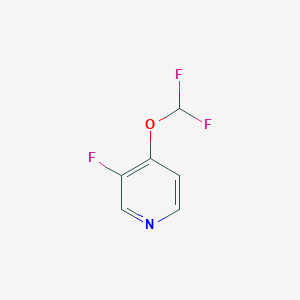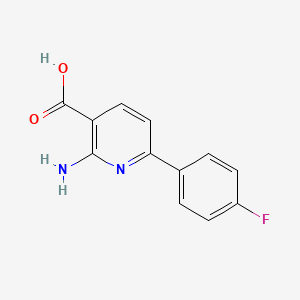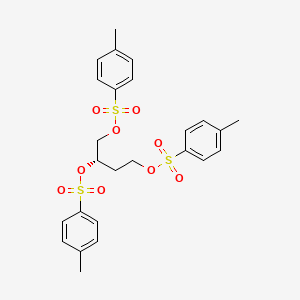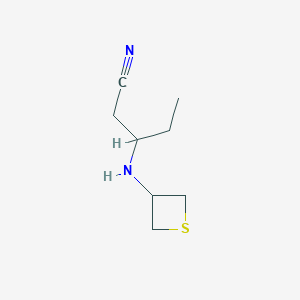
3-(Thietan-3-ylamino)pentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Thietan-3-ylamino)pentanenitrile: is an organic compound that features a thietane ring, which is a four-membered sulfur-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the intramolecular nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates . Another approach involves the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds .
Industrial Production Methods: Industrial production methods for thietane derivatives often utilize large-scale nucleophilic thioetherifications and photochemical cycloadditions. These methods are optimized for high yield and purity, ensuring the efficient production of 3-(Thietan-3-ylamino)pentanenitrile .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Thietan-3-ylamino)pentanenitrile undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thietane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thietane derivatives.
Applications De Recherche Scientifique
Chemistry: 3-(Thietan-3-ylamino)pentanenitrile is used as an intermediate in the synthesis of sulfur-containing heterocycles and other complex organic molecules .
Biology and Medicine: Thietane derivatives, including this compound, have shown potential in pharmaceutical applications due to their biological activity. They are investigated for their antiviral, anticancer, and antimicrobial properties .
Industry: In the industrial sector, thietane compounds are utilized in the production of specialty chemicals, polymers, and materials with unique properties .
Mécanisme D'action
The mechanism of action of 3-(Thietan-3-ylamino)pentanenitrile involves its interaction with biological targets through its functional groups. The thietane ring can undergo ring-opening reactions, which may interact with enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Thietan-3-ylamine: Similar structure but lacks the nitrile group.
3-(Thietan-3-yl)propionitrile: Similar but with a shorter carbon chain.
Thietan-3-ylcarboxylic acid: Contains a carboxylic acid group instead of an amino group.
Uniqueness: 3-(Thietan-3-ylamino)pentanenitrile is unique due to its combination of a thietane ring, an amino group, and a nitrile group. This combination provides distinct reactivity and potential for diverse applications in various fields .
Propriétés
Formule moléculaire |
C8H14N2S |
|---|---|
Poids moléculaire |
170.28 g/mol |
Nom IUPAC |
3-(thietan-3-ylamino)pentanenitrile |
InChI |
InChI=1S/C8H14N2S/c1-2-7(3-4-9)10-8-5-11-6-8/h7-8,10H,2-3,5-6H2,1H3 |
Clé InChI |
HFTAYEWJRMRYSC-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC#N)NC1CSC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


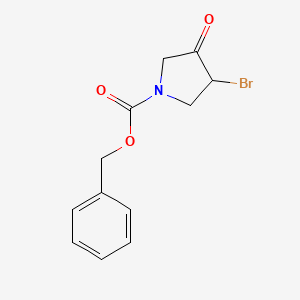
![Ethyl bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13012510.png)
![Methyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13012523.png)


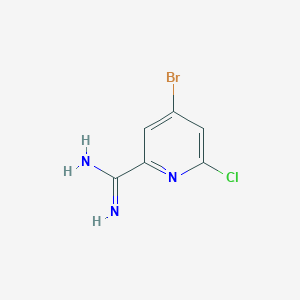
![(R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13012537.png)



![(3aS,4R,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine](/img/structure/B13012573.png)
